1,5-Isoquinolinediol is a potent, synthetically derived inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase (PARP) [, , , , , , ]. PARP plays a crucial role in various cellular processes, including DNA repair, cell death regulation, and cellular responses to stress and inflammation [, , , , , ]. 1,5-Isoquinolinediol has demonstrated efficacy in preclinical studies involving various disease models, particularly those associated with oxidative stress and inflammation [, , , , , , , , , , , , , , , , ].
The synthesis of 1,5-Isoquinolinediol can be achieved through several methods, including:
For example, a typical synthesis might involve starting with isoquinoline and subjecting it to hydroxylation using a reagent like peracetic acid or hydrogen peroxide under acidic conditions to selectively introduce hydroxyl groups at the 1 and 5 positions .
The molecular structure of 1,5-Isoquinolinediol features a bicyclic framework characteristic of isoquinolines, with hydroxyl groups (-OH) substituting the hydrogen atoms at positions 1 and 5.
The presence of these hydroxyl groups enhances the compound's solubility in polar solvents like dimethyl sulfoxide and ethanol, facilitating its use in biological assays .
1,5-Isoquinolinediol participates in various chemical reactions primarily due to its functional groups:
These reactions are significant for its role in biological systems, particularly in inhibiting PARP activity which is crucial for DNA repair pathways .
The mechanism of action for 1,5-Isoquinolinediol primarily revolves around its inhibition of PARP1. By binding to the catalytic domain of PARP1, it prevents the enzyme from synthesizing poly(ADP-ribose) chains that are essential for DNA repair processes.
These properties make 1,5-Isoquinolinediol suitable for various laboratory applications including biological assays and pharmacological studies .
1,5-Isoquinolinediol has several promising applications across different scientific fields:
1,5-Isoquinolinediol (IQD) is a potent inhibitor of PARP-1, an enzyme critical for DNA damage repair. It binds to PARP-1’s catalytic domain with an IC₅₀ of 390 nM, competitively inhibiting NAD⁺ substrate utilization [6]. This inhibition prevents PARP-1 from synthesizing poly(ADP-ribose) (PAR) chains, which normally recruit DNA repair proteins to sites of single-strand breaks (SSBs) [1]. In murine embryonic fibroblasts (MEFs), daily IQD treatment (0.1 µM) reduced β-galactosidase accumulation (a senescence marker) and nuclear abnormalities by >60%, even under hydroxyurea-induced oxidative stress [1]. In diabetic rat retinas, IQD (3 mg/kg/day) suppressed PARP-1 overexpression by 75%, concurrently reducing caspase-3 activation and neuronal apoptosis [5].
Table 1: PARP-1 Inhibition by 1,5-Isoquinolinediol Across Experimental Models
Experimental System | Concentration/Dose | Key Effects | Reference |
---|---|---|---|
Murine embryonic fibroblasts | 0.1 µM | ↓ Senescence markers by 60%; ↓ nuclear abnormalities | [1] |
Diabetic rat retina | 3 mg/kg/day | ↓ PARP-1 expression by 75%; ↓ caspase-3 activation | [5] |
Human retinal Müller cells | 100 µM | Blocked H₂O₂-induced PARP-1 cleavage; ↓ NADPH oxidase activity | [5] |
IQD disrupts NOS2-derived nitric oxide (NO) overproduction, a key mediator of inflammatory and oxidative damage. In diabetic retinopathy models, hyperglycemia-induced NOS2 upregulation increased retinal reactive oxygen species (ROS) by 2.5-fold. IQD treatment normalized NOS2 activity, reducing ROS by 50% and suppressing peroxynitrite formation [5] [8]. This was linked to IQD’s modulation of NADPH oxidase: in human retinal Müller cells, IQD diminished gp91phox-p47phox subunit assembly, lowering NADPH-driven superoxide generation by 40% [5]. Consequently, IQD preserved neurotrophic factors—brain-derived neurotrophic factor (BDNF) and synaptophysin—by >30% in diabetic retinas, preventing synaptic dysfunction [5].
PARP-1 hyperactivation depletes cellular NAD⁺ pools, reducing ATP synthesis and causing energy crisis. In diabetic retinopathy, PARP-1 consumes NAD⁺ at rates exceeding physiological salvage pathways, lowering NAD⁺ levels by 45% [5]. IQD preserves NAD⁺ by blocking PARP-1’s enzymatic activity:
Table 2: Metabolic Parameters Modulated by 1,5-Isoquinolinediol in Oxidative Stress Models
Metabolic Parameter | Change in Disease | IQD Effect | Functional Outcome |
---|---|---|---|
NAD⁺ levels | ↓ 45% in diabetes | ↑ 85% restoration | Improved mitochondrial respiration |
ATP synthesis | ↓ 35% in hypoxia | ↑ 70% restoration | Maintained endothelial barrier integrity |
Mitochondrial ΔΨm | Depolarized | Repolarized | ↓ Cytochrome c release; ↓ apoptosis |
IQD influences DNA repair fidelity beyond base excision repair. PARP-1 inhibition by IQD shifts double-strand break (DSB) repair toward error-prone pathways:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2